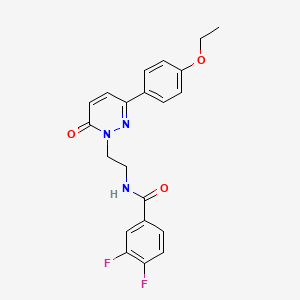

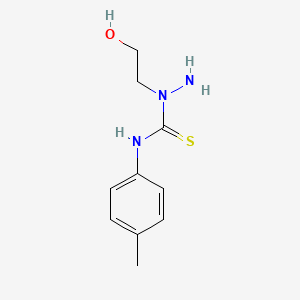

1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide, also known as 1-HEMPH, is a novel synthetic compound with potential applications in scientific research. It is a hydrazinecarbothioamide derivative that has been studied for its biochemical and physiological effects.

Scientific Research Applications

- Thiourea derivatives, including this compound, exhibit antioxidant activity. They scavenge free radicals and protect cells from oxidative stress. Researchers explore their potential in preventing age-related diseases and promoting overall health .

- Thioureas can form stable complexes with transition metals. This compound’s sulfur atom can coordinate with metal ions, making it useful in catalysis and metal extraction processes. Investigating its chelating abilities could lead to novel applications in green chemistry .

- Researchers study the biological effects of thioureas. This compound’s structural similarity to amino acids suggests potential interactions with enzymes or receptors. It might have antimicrobial, antiviral, or antitumor properties. Further studies are needed to validate these hypotheses .

- Some thioureas exhibit photoluminescence. By modifying their structure, scientists can fine-tune their emission properties. Applications include fluorescent probes, sensors, and optoelectronic devices. Investigating this compound’s luminescent behavior could lead to innovative materials .

- Thioureas are known for their corrosion inhibition properties. They form protective layers on metal surfaces, preventing rust and degradation. Researchers explore their use in coatings, paints, and inhibitors for industrial applications .

- The unique structure of this compound makes it an interesting scaffold for drug design. Medicinal chemists investigate its potential as a lead compound for developing new pharmaceuticals. Its hydrazine and thiourea moieties offer diverse functional groups for modification .

Antioxidant Properties

Metal Complexation and Catalysis

Biological Activity

Photoluminescent Materials

Corrosion Inhibition

Pharmaceutical Development

properties

IUPAC Name |

1-amino-1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-8-2-4-9(5-3-8)12-10(15)13(11)6-7-14/h2-5,14H,6-7,11H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKKBXIXKPTCHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)N(CCO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24828674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((2,5-difluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2774111.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B2774113.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2774119.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2774121.png)

![N-[4-(acetylamino)phenyl]-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B2774124.png)

![6-Cyclopropyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2774129.png)

![Methyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2774133.png)